![molecular formula C11H15NO B13800638 N-[(2S)-But-3-en-2-yl]-4-methoxyaniline CAS No. 562870-92-2](/img/structure/B13800638.png)
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline is an organic compound characterized by the presence of a butenyl group attached to an aniline moiety with a methoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-But-3-en-2-yl]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with a suitable butenylating agent under controlled conditions. One common method is the alkylation of 4-methoxyaniline with (S)-but-3-en-2-yl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of microreactor technology can enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions employed .
Applications De Recherche Scientifique
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism of action of N-[(2S)-But-3-en-2-yl]-4-methoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2S)-But-3-en-2-yl]-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.
N-[(2S)-But-3-en-2-yl]-4-hydroxyaniline: Contains a hydroxy group instead of a methoxy group.
N-[(2S)-But-3-en-2-yl]-4-chloroaniline: Features a chloro substituent instead of a methoxy group.
Uniqueness
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline is unique due to its specific combination of a butenyl group and a methoxy substituent on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
562870-92-2 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-[(2S)-but-3-en-2-yl]-4-methoxyaniline |
InChI |
InChI=1S/C11H15NO/c1-4-9(2)12-10-5-7-11(13-3)8-6-10/h4-9,12H,1H2,2-3H3/t9-/m0/s1 |
Clé InChI |
YOJHGYKKXPRDBP-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C=C)NC1=CC=C(C=C1)OC |
SMILES canonique |
CC(C=C)NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
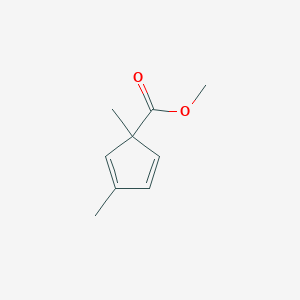
![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)
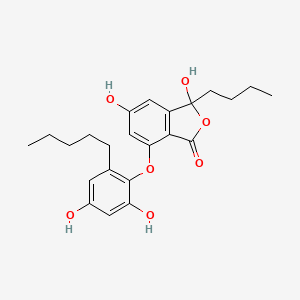
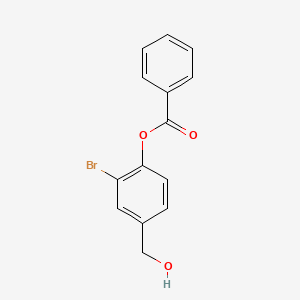
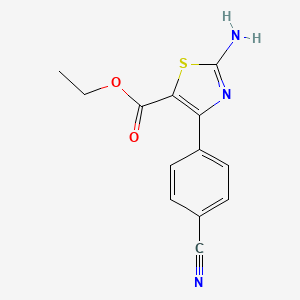
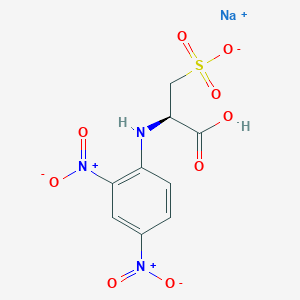


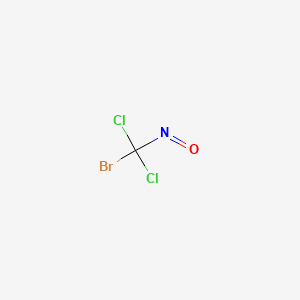
![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)

![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
